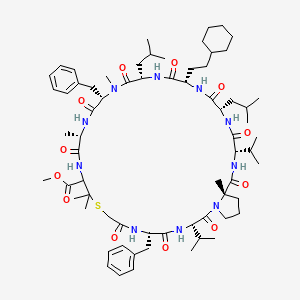
(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them useful in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, including the formation of the purine base, the introduction of the thiophene ring, and the attachment of the sugar moiety. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to optimize yield and purity. The process would include rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs like this compound are used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, leading to chain termination and inhibition of replication.
Medicine
Medically, this compound may have potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals and as a research tool in biotechnology.
Mecanismo De Acción
The mechanism of action of (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, leading to the inhibition of DNA or RNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a target.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyinosine: Another nucleoside analog used in antiviral therapy.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Gemcitabine: A nucleoside analog used in cancer treatment.
Uniqueness
(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific combination of functional groups and stereochemistry. The presence of the thiophene ring and the fluorine atom may enhance its biological activity and stability compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C14H12ClFN4O3S |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H12ClFN4O3S/c15-14-18-9(6-1-2-24-4-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(3-21)23-13/h1-2,4-5,7-8,11,13,21-22H,3H2/t7-,8?,11+,13-/m1/s1 |
Clave InChI |
HHDRPJYWNFGOEM-QHMBEIJPSA-N |
SMILES isomérico |
C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
SMILES canónico |
C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


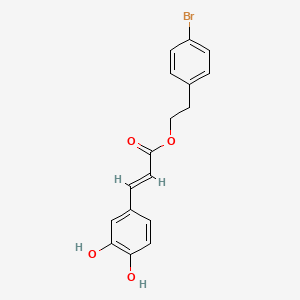
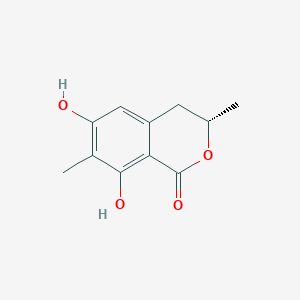
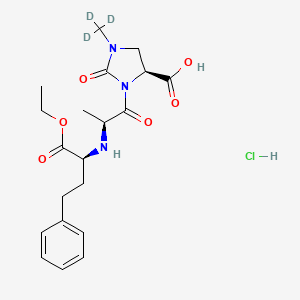
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)

![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)

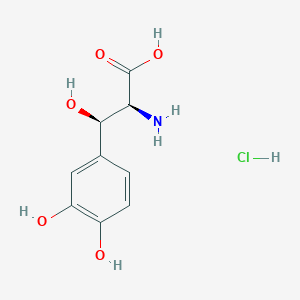
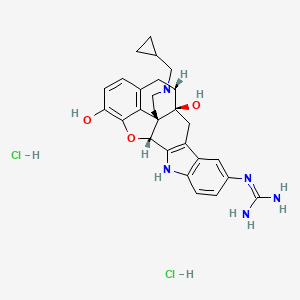
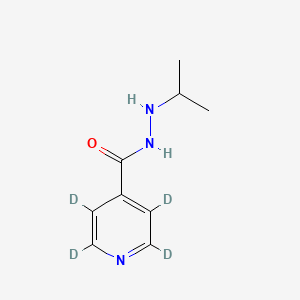


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
